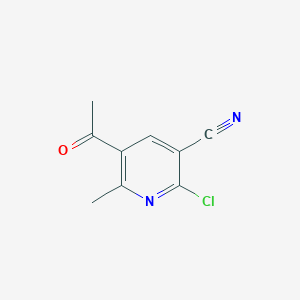![molecular formula C9H12N4S B1301395 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 869943-98-6](/img/structure/B1301395.png)
4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
説明
The compound "4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its significance in pharmaceutical science due to its biological activity and potential in drug development .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step reaction sequences, starting from various precursors such as methyl nicotinate or potassium 2-acetylhydrazinecarbodithioate, and employing methods like cyclization, alkylation, and heterocyclization . For instance, the synthesis of related compounds has been achieved through the treatment of amino-triazole-thione with different aldehydes or by cyclization of potassium xanthogenate in the presence of hydrazine hydrate . These methods highlight the versatility and complexity of synthesizing 1,2,4-triazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by various dihedral angles and supramolecular interactions, such as hydrogen bonds and C–H···π interactions, which stabilize the crystal structure . The structure is often confirmed using techniques like IR spectrophotometry, 1H NMR spectroscopy, and elemental analysis . The presence of substituents like the pyrrol group can significantly influence the molecular geometry and electronic properties of these compounds .
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo further chemical reactions, such as cyclo-condensation and S-alkylation, to yield a variety of compounds with potential biological activities . The reactivity of these compounds is influenced by the nature of the substituents and the conditions under which the reactions are carried out, such as the use of microwave irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and spectral data, are typically determined in accordance with pharmacopeial methods . These properties are crucial for the identification and characterization of new compounds and for predicting their biological activity. The physicochemical properties are also essential for the purposeful synthesis of biologically active compounds .
Case Studies
Several studies have been conducted to explore the biological activities of 1,2,4-triazole derivatives, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . For example, compound 3w from a series of new 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides was selected by the National Cancer Institute for in vitro screening on different tumor cell lines, although it did not show significant inhibitory effects . Another study investigated the antibacterial activity of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which showed promising results against a range of microorganisms .
科学的研究の応用
Novel Triazole Derivatives and Their Importance
Triazoles, including 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol, have been a focal point in scientific research due to their wide-ranging biological activities. The triazole class, with its diverse structural variations, has spurred interest in the development of new drugs. Research highlights the significance of triazole derivatives in various therapeutic areas, including anti-inflammatory, antimicrobial, antitumoral, and antiviral applications, along with their potential against neglected diseases. These compounds are not only important in pharmaceuticals but also play roles in green chemistry and sustainability efforts (Ferreira et al., 2013).
Reactivity and Biological Features of Triazole-3-thione Derivatives
Triazole-3-thione derivatives, such as 4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol, exhibit notable antioxidant and antiradical activities. They positively influence biochemical processes, especially in patients exposed to high doses of radiation. These compounds, often compared to biogenic amino acids like cysteine, show new possibilities and opportunities in synthesized forms, underscoring their importance in medicinal chemistry (Kaplaushenko, 2019).
1,2,4-Triazole Derivatives and Their Biological Significance
The chemistry of 1,2,4-triazoles, including the specific compound , is pivotal in synthesizing biologically active substances. Modern research focuses on finding more rational synthesis methods for these derivatives due to their significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The versatility and the high rates of biological activity of 1,2,4-triazole derivatives make them a promising direction for scientific research (Ohloblina, 2022).
Applications in Various Industries
The broad applications of 1,2,4-triazole derivatives span beyond medicine and pharmacy. These compounds are instrumental in engineering, metallurgy, and agriculture. Their utility in creating optical materials, photosensitizers, coloring agents, antioxidants, and fuel additives underscores their versatility. Furthermore, these derivatives are recognized for their low toxicity, prompting continued global research for new and efficient preparations and applications (Parchenko, 2019).
特性
IUPAC Name |
4-methyl-3-[(1-methylpyrrol-2-yl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-12-5-3-4-7(12)6-8-10-11-9(14)13(8)2/h3-5H,6H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQVGQLSCPQVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001129693 | |
| Record name | 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
869943-98-6 | |
| Record name | 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001129693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)
![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)
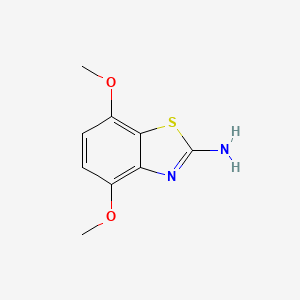
![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)
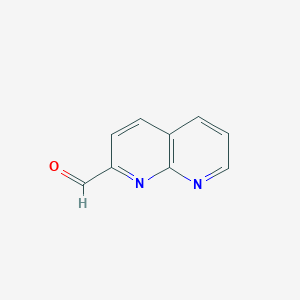
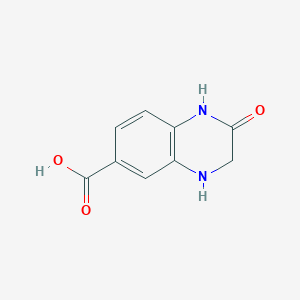
![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)
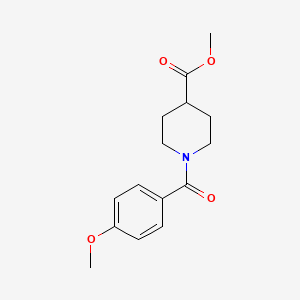
![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)
